

# Application Notes and Protocols for In Vivo Administration of FAK Inhibitors

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Compound of Interest		
Compound Name:	FAK-IN-19	
Cat. No.:	B15577888	Get Quote

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These application notes provide a comprehensive overview of the in vivo administration and dosing schedules for representative Focal Adhesion Kinase (FAK) inhibitors based on preclinical studies. The information is intended to guide researchers in designing and executing in vivo experiments to evaluate the efficacy of FAK inhibitors in various cancer models.

### Introduction to FAK Inhibition in Cancer Therapy

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in signal transduction downstream of integrins and growth factor receptors. Its involvement in cellular processes critical for cancer progression—such as cell survival, proliferation, migration, and invasion—has established it as a significant target for anticancer drug development. Overexpression and hyperactivity of FAK are commonly observed in a multitude of solid tumors and are often associated with poor prognosis. The inhibition of FAK signaling is a promising therapeutic strategy to disrupt tumor growth, metastasis, and angiogenesis. While a specific compound "FAK-IN-19" lacks detailed public data on in vivo studies, this document outlines the administration and dosing for other well-characterized FAK inhibitors to provide a practical framework for preclinical research.

## **FAK Signaling Pathway**

FAK acts as a critical node in cellular signaling. Upon activation by extracellular matrix (ECM) engagement with integrins, FAK undergoes autophosphorylation at the Y397 residue. This

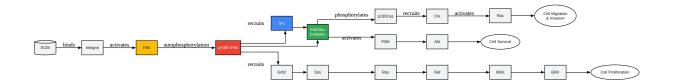




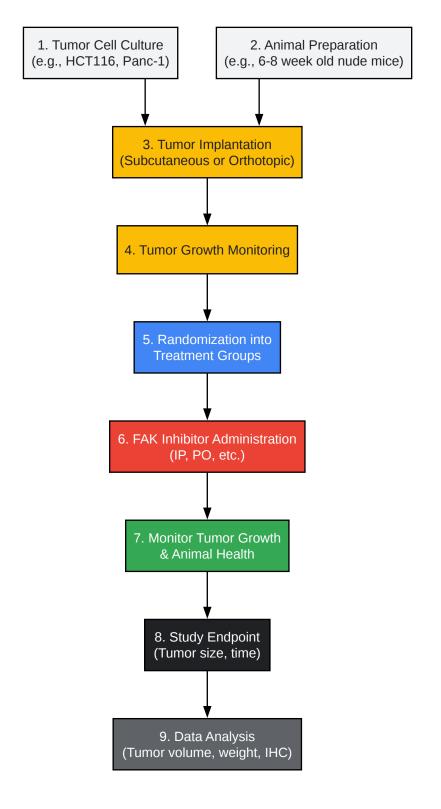


creates a high-affinity binding site for Src family kinases. The resulting FAK/Src complex phosphorylates a variety of downstream targets, including p130Cas, paxillin, and activation of the PI3K/Akt and MAPK/ERK pathways, which collectively regulate cell motility, survival, and proliferation.









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